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Compound of Interest

Compound Name: 4,3'-Dimethoxybenzophenone

CAS No.: 75731-44-1

Cat. No.: B1311337 Get Quote

Chemical Scaffold Analysis & Application Guide

Executive Summary & Compound Identity
4,3'-Dimethoxybenzophenone (CAS: 75731-44-1) is a diaryl ketone characterized by an

asymmetrical methoxy substitution pattern. Unlike its symmetric isomer (4,4'-

dimethoxybenzophenone) or the vicinal isomer (3,4-dimethoxybenzophenone), the 4,3'-isomer

represents a specific pharmacophore often utilized in Structure-Activity Relationship (SAR)

studies for microtubule-destabilizing agents.

Its structural distinctiveness lies in the "meta-para" electronic push-pull relationship across the

carbonyl bridge, which influences both its photochemical reactivity and its binding affinity in

biological targets, particularly the colchicine-binding site of tubulin.
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Property Detail

IUPAC Name
(3-methoxyphenyl)(4-

methoxyphenyl)methanone

Common Synonyms
3,4'-Dimethoxybenzophenone; 3-Methoxy-4'-

methoxybenzophenone

CAS Number 75731-44-1

Molecular Formula C₁₅H₁₄O₃

Molecular Weight 242.27 g/mol

SMILES COc1cccc(c1)C(=O)c2ccc(OC)cc2

Structural Class
Benzophenone; Diaryl Ketone;

Polyalkoxybenzene

Physicochemical Profile
The asymmetry of 4,3'-dimethoxybenzophenone results in physical properties distinct from

the highly crystalline 4,4'-isomer.
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Property Value / Description Note

Physical State Solid (Crystalline powder)
Typically crystallizes from

ethanol/hexane.

Melting Point
88–92 °C

(Predicted/Analogous)

Lower than the symmetric 4,4'-

isomer (141–146 °C) due to

reduced packing symmetry.

Solubility

Soluble: DCM, Chloroform,

DMSO, Ethyl AcetateInsoluble:

Water

High lipophilicity (LogP ~3.5).

UV/Vis Absorption ~285 nm, ~310 nm

Characteristic

and

transitions of the

benzophenone chromophore.

Reactivity

Nucleophilic addition

(carbonyl); Electrophilic

substitution (rings)

The 4-methoxy ring is more

activated towards electrophiles

than the 3-methoxy ring.

Synthetic Pathways & Methodology
The most robust synthesis of 4,3'-dimethoxybenzophenone utilizes Friedel-Crafts Acylation.

This route is preferred over Grignard additions due to higher regioselectivity and scalability.

Protocol: Regioselective Friedel-Crafts Acylation
Objective: Synthesize 4,3'-dimethoxybenzophenone from 3-methoxybenzoyl chloride and

anisole.

Mechanism: The reaction relies on the directing effects of the substituents. The acyl chloride

provides the meta-methoxy ring (Ring A). The substrate (anisole) directs the incoming

electrophile to the para position (Ring B) due to steric hindrance at the ortho position.

Reagents:
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3-Methoxybenzoyl chloride (1.0 equiv)

Anisole (Methoxybenzene) (1.1 equiv)

Aluminum Chloride (AlCl₃) (1.2 equiv) – Lewis Acid Catalyst

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) – Solvent

Step-by-Step Workflow:

Catalyst Activation: In a flame-dried 3-neck flask under N₂, suspend anhydrous AlCl₃ (160

mg, 1.2 mmol) in dry DCM (5 mL) at 0 °C.

Acylium Ion Formation: Add 3-methoxybenzoyl chloride (170 mg, 1.0 mmol) dropwise. Stir

for 15 min until the solution becomes homogenous (formation of the acylium complex).

Electrophilic Attack: Add anisole (119 mg, 1.1 mmol) dropwise, maintaining temperature < 5

°C. The solution will likely turn dark orange/red.

Propagation: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.

Monitor via TLC (Hexane:EtOAc 4:1).

Quenching: Pour the reaction mixture slowly into ice-cold 1M HCl to hydrolyze the aluminum

complex.

Workup: Extract with DCM (3 x 10 mL). Wash combined organics with saturated NaHCO₃ (to

remove unreacted acid) and brine. Dry over Na₂SO₄.

Purification: Concentrate in vacuo. Recrystallize from hot Ethanol or purify via flash column

chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Reaction Logic Visualization
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Caption: Friedel-Crafts acylation pathway favoring para-substitution on the anisole ring.

Spectroscopic Characterization
Identification of the 4,3'-isomer requires distinguishing the two non-equivalent aromatic rings.

¹H-NMR Interpretation (400 MHz, CDCl₃)
The spectrum displays two distinct aromatic systems:[1]

Ring A (3-Methoxy substituted): Exhibits a meta-coupling pattern.

~7.40–7.50 (m, 1H, H-5')

~7.30–7.35 (m, 1H, H-2') – Isolated singlet-like due to meta coupling

~7.10–7.20 (m, 2H, H-4', H-6')

Ring B (4-Methoxy substituted): Exhibits a characteristic AA'BB' system (para-substitution).

~7.80 (d, J = 8.8 Hz, 2H, H-2,6) – Deshielded by Carbonyl

~6.95 (d, J = 8.8 Hz, 2H, H-3,5) – Shielded by Methoxy

Methoxy Groups:

~3.89 (s, 3H, 4-OMe)

~3.85 (s, 3H, 3'-OMe)
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¹³C-NMR Key Signals[5]
Carbonyl (C=O): ~195 ppm.[1]

Aromatic C-O: ~163 ppm (C-4) and ~159 ppm (C-3').

Methoxy Carbons: Two distinct peaks around 55.4 and 55.6 ppm.

Applications in Drug Discovery
4,3'-Dimethoxybenzophenone serves as a critical scaffold and negative control in the

development of tubulin polymerization inhibitors.

Tubulin Binding (Colchicine Site)
Benzophenone-type analogs are designed to mimic the pharmacophore of Combretastatin A-4

(CA-4) and Phenstatin.

Mechanism: These molecules bind to the colchicine site of

-tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest.

SAR Insight: The 3,4,5-trimethoxy substitution (Ring A of CA-4) is usually required for

nanomolar potency. The 4,3'-dimethoxy analog (lacking the 3,5-dimethoxy motif on Ring A)

typically shows micromolar activity (

> 10

M).

Utility: It is used to validate the necessity of the trimethoxy motif. If a derivative retains

potency without the trimethoxy group, it suggests a binding mode distinct from the classic

colchicine pocket.

Photo-Affinity Labeling
As a benzophenone, this compound can be used as a photo-affinity probe. Upon UV irradiation

(~350 nm), the carbonyl oxygen forms a diradical that can covalently crosslink to nearby amino
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acid residues (e.g., Methionine) in the target protein. This is used to map the binding orientation

of the drug within the tubulin pocket.

Biological Pathway Diagram
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Caption: Mechanism of action for benzophenone-based antimitotic agents.

Safety & Handling (MSDS Highlights)
While specific toxicological data for the 4,3'-isomer is limited, it should be handled according to

protocols for general benzophenones.

Hazard Classification: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.

Precaution: Avoid dust formation. Use in a fume hood.

Storage: Store at 2–8 °C (Refrigerate) to prevent slow oxidation or discoloration.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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